molecular formula C28H21BrN4O6 B4153584 4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B4153584
M. Wt: 589.4 g/mol
InChI Key: PGMWDMLBQGYSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline, pyrazole, and butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The quinoline derivative is then brominated using bromine in acetic acid to introduce the bromo substituent.

    Formation of the pyrazole ring: This involves the reaction of the brominated quinoline with hydrazine and a suitable diketone under reflux conditions.

    Coupling with 4-nitrophenyl group: The pyrazole derivative is then coupled with a 4-nitrophenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the butanoic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyrazole moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties against certain pathogens.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Agents: Possible application in the development of diagnostic agents for imaging and detection.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the development of chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 6-bromo-2-oxo-4-phenylquinoline.

    Pyrazole Derivatives: Compounds such as 5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole.

    Butanoic Acid Derivatives: Compounds such as 4-oxobutanoic acid derivatives.

Uniqueness

The uniqueness of 4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its combination of quinoline, pyrazole, and butanoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21BrN4O6/c29-18-8-11-21-20(14-18)26(17-4-2-1-3-5-17)27(28(37)30-21)22-15-23(16-6-9-19(10-7-16)33(38)39)32(31-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,30,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMWDMLBQGYSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 2
4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.